molecular formula C10H14N2O5S B2899828 1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid CAS No. 875163-97-6

1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2899828
CAS No.: 875163-97-6
M. Wt: 274.29
InChI Key: LNPJLJXTMBERAA-UHFFFAOYSA-N
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Description

1-Methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a morpholin-4-ylsulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of a pyrrole derivative with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group. The morpholine ring is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and efficiency. Purification processes such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

1-Methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of a pyrrole ring with a morpholin-4-ylsulfonyl group and a carboxylic acid group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-11-7-8(6-9(11)10(13)14)18(15,16)12-2-4-17-5-3-12/h6-7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPJLJXTMBERAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270384
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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